Chemical structure and molecular weight of 3-(Pyridin-4-ylmethoxy)aniline
Chemical structure and molecular weight of 3-(Pyridin-4-ylmethoxy)aniline
Chemical Structure, Synthesis, and Medicinal Chemistry Applications
Executive Summary
3-(Pyridin-4-ylmethoxy)aniline (CAS: 105350-47-8) is a critical pharmacophore in medicinal chemistry, serving as a versatile scaffold for the development of kinase inhibitors (e.g., VEGFR, EGFR targets) and epigenetic modulators (LSD1 inhibitors). Its structure combines an electron-rich aniline moiety—acting as a hydrogen bond donor and nucleophilic attachment point—with a pyridine ring linked via an ether bridge. This architecture allows for bidentate binding interactions within enzyme active sites, making it a high-value intermediate in drug discovery campaigns.
This guide provides a comprehensive technical analysis of the compound, including its physicochemical profile, a validated synthetic workflow, and structural characterization protocols.[1]
Physicochemical Profile
The following data establishes the baseline identity of the compound for analytical verification.
| Property | Specification |
| Chemical Name | 3-(Pyridin-4-ylmethoxy)aniline |
| CAS Registry Number | 105350-47-8 |
| Molecular Formula | |
| Molecular Weight (Average) | 200.24 g/mol |
| Monoisotopic Mass | 200.095 Da |
| SMILES | NC1=CC=CC(OCC2=CC=NC=C2)=C1 |
| InChIKey | SGZDHKIKCCYMKB-UHFFFAOYSA-N |
| LogP (Predicted) | ~2.24 |
| H-Bond Donors / Acceptors | 1 / 3 |
| Appearance | Off-white to pale yellow solid (typical) |
Synthetic Pathway & Methodology
To ensure high purity and avoid regio-selectivity issues, the Nitro-Reduction Route is the preferred industrial standard over direct alkylation of 3-aminophenol. This pathway prevents N-alkylation side reactions, ensuring the ether linkage is formed exclusively.
Reaction Scheme
The synthesis proceeds in two distinct stages:
-
Williamson Ether Synthesis: Coupling of 3-nitrophenol with 4-(chloromethyl)pyridine.
-
Chemoselective Reduction: Conversion of the nitro group to the target aniline using Iron/Ammonium Chloride or Catalytic Hydrogenation.
Figure 1: Two-step synthetic pathway minimizing by-products.
Detailed Experimental Protocol
Step 1: Synthesis of 3-(Pyridin-4-ylmethoxy)nitrobenzene
-
Reagents: 3-Nitrophenol (1.0 eq), 4-(Chloromethyl)pyridine HCl (1.1 eq), Potassium Carbonate (
, 3.0 eq). -
Solvent: DMF (Dimethylformamide) or Acetonitrile.
-
Procedure:
-
Dissolve 3-nitrophenol in anhydrous DMF under an inert atmosphere (
). -
Add
and stir at room temperature for 30 minutes to generate the phenoxide anion. -
Add 4-(chloromethyl)pyridine hydrochloride portion-wise.
-
Heat the mixture to 80°C for 4–6 hours. Monitor via TLC (30% EtOAc/Hexane).
-
Workup: Pour reaction mixture into ice-water. The nitro-intermediate typically precipitates. Filter, wash with water, and dry.[2]
-
Step 2: Reduction to 3-(Pyridin-4-ylmethoxy)aniline
-
Reagents: Iron powder (5.0 eq), Ammonium Chloride (
, 5.0 eq). -
Solvent: Ethanol/Water (4:1 ratio).
-
Procedure:
-
Suspend the nitro-intermediate in Ethanol/Water.
-
Add
and Iron powder. -
Reflux at 80°C for 2–4 hours.
-
Workup: Filter hot through a Celite pad to remove iron residues.
-
Concentrate the filtrate. Extract with Ethyl Acetate, wash with brine, dry over
, and concentrate.[2][3] -
Purification: Recrystallize from Ethanol or purify via flash chromatography (DCM/MeOH) if necessary.
-
Structural Characterization (QA/QC)
Trustworthiness in chemical synthesis relies on rigorous validation. The following spectral features confirm the structure.
Nuclear Magnetic Resonance (NMR) Profile
-
NMR (400 MHz, DMSO-
):-
8.55 (d, 2H): Pyridine protons adjacent to nitrogen (
). -
7.40 (d, 2H): Pyridine protons adjacent to the methylene bridge (
). - 6.90 - 6.10 (m, 4H): Aromatic protons of the aniline ring. Look for the specific pattern of a 1,3-disubstituted benzene.
-
5.15 (s, 2H): Characteristic singlet for the ether methylene (
). -
5.00 (br s, 2H): Aniline amine protons (
), exchangeable with .
-
8.55 (d, 2H): Pyridine protons adjacent to nitrogen (
Mass Spectrometry (LC-MS)
-
Ionization Mode: ESI (+)
-
Expected Peak:
m/z. -
Fragmentation: Loss of the pyridyl-methyl group may show a fragment at m/z ~108 (aminophenol radical).
Functional Applications in Drug Discovery
This compound is not merely a reagent; it is a "privileged structure" in kinase inhibitor design.
Figure 2: Pharmacophore mapping of 3-(Pyridin-4-ylmethoxy)aniline in kinase binding.
Key Applications
-
Kinase Inhibition (VEGFR/EGFR): The aniline amine is frequently derivatized into urea or amide linkages (e.g., Sorafenib analogs) to bind the "hinge region" of kinases, while the pyridine tail extends into the solvent-accessible pocket to improve solubility and potency.
-
Epigenetic Modulation: Derivatives of this scaffold have shown potency against Lysine Specific Demethylase 1 (LSD1), a target for cancer therapy.[4]
-
PROTAC Linkers: The ether chain provides a stable, metabolically robust connector for Proteolysis Targeting Chimeras.
References
-
PubChem. (2025). Compound Summary: 3-(Pyridin-4-ylmethoxy)aniline (CID 13688373).[5] National Library of Medicine. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PubChemLite - 3-(pyridin-4-ylmethoxy)aniline (C12H12N2O) [pubchemlite.lcsb.uni.lu]
